1,1'-Biimidazole

描述

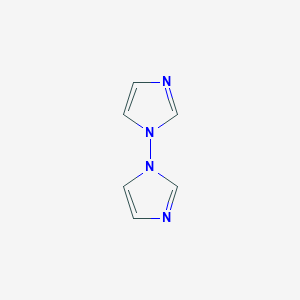

1,1'-Biimidazole (C₆H₆N₄) is a nitrogen-rich heterocyclic compound comprising two imidazole rings connected at the 1,1'-positions. Its structure features a trans conformation with a dihedral angle of 55.64° between the rings, as confirmed by crystallographic studies . The molecule forms extensive hydrogen-bonded networks (O–H⋯N and C–H⋯O), contributing to its stability and utility in coordination chemistry . Synthetically, this compound derivatives are prepared via palladium-catalyzed coupling reactions or alkylation of imidazole precursors, as demonstrated in the synthesis of 1,1'-diphenyl-2,2'-biimidazole (77% yield, mp 155.5–156.5°C) . Key applications include metal coordination, optical materials, and energetic compounds, with recent studies highlighting its pH-sensitive fluorescence and explosive performance .

属性

CAS 编号 |

125934-36-3 |

|---|---|

分子式 |

C6H6N4 |

分子量 |

134.14 g/mol |

IUPAC 名称 |

1-imidazol-1-ylimidazole |

InChI |

InChI=1S/C6H6N4/c1-3-9(5-7-1)10-4-2-8-6-10/h1-6H |

InChI 键 |

QXVYTPLRWBDUNZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(C=N1)N2C=CN=C2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1,1’-Biimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under solvent-free conditions .

Industrial Production Methods: Industrial production of 1,1’-Biimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

化学反应分析

Types of Reactions: 1,1’-Biimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert 1,1’-Biimidazole to its corresponding dihydro derivatives.

Substitution: The nitrogen atoms in the imidazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Dihydro derivatives of 1,1’-Biimidazole.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

科学研究应用

1,1’-Biimidazole has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1,1’-Biimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes .

相似化合物的比较

Table 1: Structural and Electronic Differences

Bipyrrole Derivatives

Replacing imidazole rings with pyrrole (as in 1,1',5,5'-tetraphenyl-2,2'-bipyrrole) increases steric hindrance due to hydrogen atoms at the 3,3'-positions. This reduces planarity and π-conjugation compared to 2,2'-biimidazole derivatives, which exhibit enhanced planarization under photoexcitation . For instance, 1,1',5,5'-tetraphenyl-2,2'-biimidazole shows a Stokes shift indicative of conformational changes enabling π-expansion, a property absent in bipyrrole analogs .

Substituent Effects on Properties

Aryl Substituents

Derivatives with phenyl or naphthyl groups exhibit tunable optical properties. For example:

Table 2: Optical Properties of Selected Derivatives

| Compound | λₑₓ (nm) | λₑₘ (nm) | Stokes Shift (nm) |

|---|---|---|---|

| 1,1'-Diphenyl-2,2'-biimidazole | 310 | 385 | 75 |

| 5,5'-Di(naphthyl)-derivative | 325 | 420 | 95 |

Alkyl Chain Modifications

Alkyl-substituted derivatives (e.g., 1-octyl-2,2'-biimidazole) improve solubility in organic solvents for metal extraction. However, longer alkyl chains (decyl vs. heptyl) reduce extraction efficiency due to steric effects .

Application-Specific Comparisons

Energetic Materials

This compound derivatives exhibit superior explosive performance:

Table 3: Explosive Performance Comparison

| Compound | Detonation Velocity (m/s) | Thermal Stability (°C) |

|---|---|---|

| 5-Azido-trinitro-biimidazole | 8,094 | 252 |

| Diazodinitrophenol (DDNP) | 6,900 | 180 |

Metal Coordination Chemistry

2,2'-Biimidazole forms stable complexes with transition metals, but unlike benzimidazole, it shows poor selectivity in base metal extraction due to isostructural complexes with similar formation constants (log K ≈ 4.5–5.0 for Ni²⁺, Co²⁺) .

Polymeric Materials

Poly(1,1'-divinyl-2,2'-biimidazole) exhibits a glass transition temperature (T₉) of 120°C and molecular weight >50,000 Da, suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。